molecular formula C12H15N5O2 B2486648 7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915929-45-2

7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2486648
CAS No.: 915929-45-2
M. Wt: 261.285
InChI Key: LASASSFXTIQKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazopyridines. This compound is characterized by its fused heterocyclic ring system, which includes an imidazole ring fused with a purine moiety. The structural resemblance between imidazopyridines and purines has prompted extensive biological investigations to assess their potential therapeutic significance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves the regioselective tert-alkylation of purine derivatives. One method involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using tin(IV) chloride as a catalyst

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring positions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of polar solvents and catalysts to facilitate the substitution process.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of GABA A receptors, influencing neurotransmission and exhibiting potential therapeutic effects in neurological disorders . Additionally, the compound may interact with enzymes and proteins involved in cellular signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

7-tert-butyl-4-methyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-12(2,3)6-5-17-7-8(14-10(17)13-6)16(4)11(19)15-9(7)18/h5H,1-4H3,(H,13,14)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASASSFXTIQKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=C(N=C2N1)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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